3-(cyclohexyloxy)benzonitrile
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Overview
Description
3-(Cyclohexyloxy)benzonitrile is an organic compound with the molecular formula C13H15NO. It is characterized by a benzonitrile core substituted with a cyclohexyloxy group at the third position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexyloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)benzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclohexyloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to receptors or enzymes. The cyclohexyloxy group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the cyclohexyloxy group, making it less sterically hindered.
3-Methoxybenzonitrile: Contains a methoxy group instead of a cyclohexyloxy group, resulting in different electronic and steric properties.
Uniqueness
3-(Cyclohexyloxy)benzonitrile is unique due to the presence of the bulky cyclohexyloxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
1038215-42-7 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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